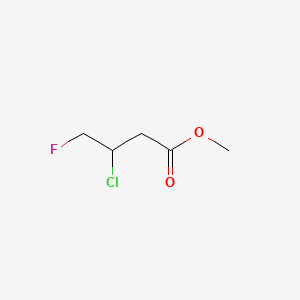

Methyl beta-chloro-gamma-fluorobutyrate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

541-86-6 |

|---|---|

Fórmula molecular |

C5H8ClFO2 |

Peso molecular |

154.57 g/mol |

Nombre IUPAC |

methyl 3-chloro-4-fluorobutanoate |

InChI |

InChI=1S/C5H8ClFO2/c1-9-5(8)2-4(6)3-7/h4H,2-3H2,1H3 |

Clave InChI |

XVXXASQNBGWQHF-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)CC(CF)Cl |

Origen del producto |

United States |

Chemical Transformations and Reactivity of Methyl Beta Chloro Gamma Fluorobutyrate Derivatives

Reactions Involving the Ester Functionality

The methyl ester group in methyl beta-chloro-gamma-fluorobutyrate is a primary site for chemical modification, including reduction, transesterification, and hydrolysis.

Reduction Reactions (e.g., to Aldehydes or Alcohols)

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon. This is followed by the departure of the methoxide (B1231860) leaving group to form an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol. chemistrysteps.com

In contrast, less reactive reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not potent enough to reduce esters. youtube.com However, the reactivity of NaBH4 can be enhanced by the addition of Lewis acids or by conducting the reaction at higher temperatures, which may allow for the reduction of certain esters. researchgate.net For the specific case of methyl beta-chloro-gamma-fluorobutyrate, the presence of the electron-withdrawing halogen atoms could slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to reduction. researchgate.net

To achieve a partial reduction to the corresponding aldehyde, specialized reagents like Diisobutylaluminium hydride (DIBAL-H) are typically employed at low temperatures.

Table 1: Illustrative Reduction Reactions of Esters

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | A powerful, non-selective reducing agent that will reduce esters and carboxylic acids. harvard.edu |

| Sodium Borohydride (NaBH4) | Generally No Reaction | A milder reducing agent; typically does not reduce esters unless activated. masterorganicchemistry.com |

| DIBAL-H (at low temp.) | Aldehyde | Can selectively reduce esters to aldehydes. |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, which activates the ester toward nucleophilic attack by another alcohol. youtube.com The reaction is an equilibrium process, and using the desired alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Base-catalyzed transesterification involves the attack of an alkoxide nucleophile on the ester carbonyl. This method is also an equilibrium process. The reactivity in transesterification can be influenced by the structure of the ester and the alcohol. For β-keto esters, specific catalysts have been developed to achieve selective transesterification. nih.govrsc.org While methyl beta-chloro-gamma-fluorobutyrate is not a β-keto ester, the general principles of acid and base catalysis apply. bohrium.com

Enzyme-catalyzed transesterification, often employing lipases, offers a greener alternative under mild conditions. nih.gov Lipases can catalyze the exchange of alcohol groups and have been used extensively, for example, in the production of biodiesel from vegetable oils. nih.govgoogle.com

Table 2: Catalysis in Transesterification Reactions

| Catalyst Type | General Conditions | Key Features |

| Acid (e.g., H2SO4) | Excess of new alcohol | Equilibrium process, requires activation of the carbonyl. youtube.com |

| Base (e.g., NaOR) | Anhydrous conditions | Involves a potent alkoxide nucleophile. masterorganicchemistry.com |

| Enzyme (e.g., Lipase) | Mild, often solvent-free | High selectivity, environmentally friendly. nih.govgoogle.com |

Saponification and Hydrolysis Studies

Saponification is the base-promoted hydrolysis of an ester, which yields a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group. The process is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a stable carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a final acidic workup step is required. masterorganicchemistry.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. lardbucket.org The reaction requires heating the ester with water in the presence of a strong acid catalyst. This process is reversible and reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. lardbucket.org The kinetics of ester hydrolysis can be complex and are influenced by the electronic and steric nature of the substituents on the ester. ias.ac.in For methyl beta-chloro-gamma-fluorobutyrate, the electron-withdrawing effects of the fluorine and chlorine atoms would likely increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more electrophilic. scholaris.ca

Transformations Mediated by Halogen Substituents

The chlorine and fluorine atoms on the butyrate (B1204436) chain are sites for nucleophilic substitution and elimination reactions, with their reactivity dictated by their position and the inherent strength of the carbon-halogen bond.

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic substitution reactions involve the replacement of a halogen atom by a nucleophile. chemguide.co.uk The reactivity of alkyl halides in these reactions generally follows the trend I > Br > Cl > F. libretexts.orglibretexts.org This order is primarily determined by the carbon-halogen bond strength and the stability of the halide ion as a leaving group. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoroalkanes much less reactive toward nucleophilic substitution. chemguide.co.uklibretexts.org

Therefore, in methyl beta-chloro-gamma-fluorobutyrate, nucleophilic attack is expected to occur preferentially at the β-carbon, displacing the chloride ion. The γ-fluoro substituent would likely remain intact under typical nucleophilic substitution conditions. A wide range of nucleophiles can be employed, leading to a variety of substituted products. It is important to note that substitution reactions can compete with elimination reactions, especially when using strong, sterically hindered bases.

Elimination Reactions to Form Unsaturated Systems

The presence of a chlorine atom at the β-position relative to a carbonyl group, and also β to a hydrogen atom, sets the stage for elimination reactions to form an α,β-unsaturated ester. quora.com This reaction, known as dehydrohalogenation, is typically promoted by a base, which abstracts a proton from the α-carbon. quora.com The resulting enolate can then expel the β-leaving group (chloride) to form a double bond.

Alternatively, a base can abstract a proton from the γ-carbon, which is activated by the adjacent fluorine atom, potentially leading to different unsaturated products through various elimination pathways. The regiochemical outcome of the elimination (i.e., which proton is removed) is governed by factors such as the strength and steric bulk of the base, the solvent, and the temperature. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted (and thus more stable) alkene. masterorganicchemistry.com

Radical Reactions and Their Derivatives

The study of radical reactions involving halogenated butyrate esters, such as methyl beta-chloro-gamma-fluorobutyrate, offers insights into the formation of cyclic compounds and the introduction of new functional groups. While specific research on the radical reactions of methyl beta-chloro-gamma-fluorobutyrate is not extensively documented, principles from related systems, particularly those involving atom transfer radical cyclization (ATRC), provide a strong basis for understanding its potential reactivity.

ATRC is a powerful method for forming carbon-carbon bonds and constructing ring systems. In this process, a radical is generated by the abstraction of a halogen atom from a precursor molecule by a transition metal catalyst. This radical can then undergo an intramolecular cyclization onto a tethered unsaturated group, such as an alkene or alkyne. The resulting cyclized radical is subsequently trapped by a halogen atom from the oxidized catalyst, regenerating the catalyst and yielding the cyclized product.

For a molecule like methyl beta-chloro-gamma-fluorobutyrate, the chlorine atom at the beta-position is a potential site for radical generation. The relative ease of abstraction of a chlorine atom compared to a fluorine atom makes it the likely initiation site for radical processes.

Potential Radical Cyclization Pathways:

One plausible radical reaction involving a derivative of methyl beta-chloro-gamma-fluorobutyrate is the intramolecular cyclization of an appropriately unsaturated ester. For instance, if the methyl ester were replaced with an N-alkenyl group, an ATRC reaction could lead to the formation of a lactam, a heterocyclic ring system present in many biologically active molecules.

The proposed mechanism for such a reaction, catalyzed by a ruthenium or copper complex, would involve the following steps:

Initiation: The catalyst abstracts the chlorine atom from the β-position of the N-alkenyl-β-chloro-γ-fluorobutyramide to form a radical intermediate.

Cyclization: The generated radical undergoes an intramolecular addition to the tethered alkene, forming a five- or six-membered ring and a new carbon-centered radical.

Propagation: The cyclized radical abstracts a chlorine atom from the oxidized catalyst, yielding the chlorinated lactam product and regenerating the active catalyst.

The regioselectivity of the cyclization (i.e., the size of the ring formed) would be influenced by the length of the tether between the radical and the alkene.

While direct experimental data on methyl beta-chloro-gamma-fluorobutyrate is limited, studies on similar systems, such as the ATRC of N-alkenyl-tethered trichloroacetamides, demonstrate the feasibility of such transformations. These reactions often proceed with good to excellent yields, highlighting the synthetic utility of radical cyclizations in the preparation of complex heterocyclic structures.

Table 1: Potential Radical Cyclization Products from Derivatives of Methyl Beta-Chloro-Gamma-Fluorobutyrate

| Starting Material Derivative | Radical Reaction Type | Potential Product |

| N-allyl-β-chloro-γ-fluorobutyramide | ATRC | γ-Lactam with a chloromethyl side chain |

| N-pentenyl-β-chloro-γ-fluorobutyramide | ATRC | δ-Lactam with a chloromethyl side chain |

It is important to note that the fluorine atom at the γ-position would likely remain intact throughout these radical processes, offering a handle for further synthetic manipulations. The development of such radical-mediated transformations would provide a valuable route to novel fluorinated heterocyclic compounds.

Stereoselective Transformations

The presence of stereocenters in methyl beta-chloro-gamma-fluorobutyrate makes it a potentially valuable chiral building block in organic synthesis. The ability to control the stereochemical outcome of its reactions is crucial for its application in the synthesis of enantiomerically pure target molecules.

Chiral Pool Synthesis Applications

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products or their derivatives as starting materials to synthesize complex chiral molecules. nih.govresearchgate.net Methyl beta-chloro-gamma-fluorobutyrate, if obtained in an enantiomerically pure form, could serve as a versatile chiral synthon. Its bifunctional nature, possessing both an ester and a halogenated carbon backbone, allows for a variety of chemical modifications.

One potential application is in the synthesis of chiral lactones and lactams, which are common structural motifs in natural products and pharmaceuticals. For example, an enantiomerically pure form of methyl beta-chloro-gamma-fluorobutyrate could be transformed into a chiral γ-lactone. This could be achieved through a sequence of reactions, such as the reduction of the ester to a primary alcohol, followed by an intramolecular nucleophilic substitution where the newly formed alkoxide displaces the chlorine atom at the beta-position. The stereochemistry of the starting material would directly dictate the stereochemistry of the resulting lactone.

Similarly, conversion of the ester to an amide, followed by an intramolecular cyclization, could provide access to chiral γ-lactams, also known as pyroglutamates. These heterocyclic structures are key components of many biologically active compounds. The stereoselective synthesis of pyrrolidine (B122466) derivatives, which are precursors to many drugs, often starts from chiral building blocks. mdpi.com

Table 2: Potential Chiral Products from Enantiopure Methyl Beta-Chloro-Gamma-Fluorobutyrate

| Starting Enantiomer | Reaction Sequence | Potential Chiral Product |

| (R)-Methyl β-chloro-γ-fluorobutyrate | 1. Reduction of ester2. Intramolecular cyclization | (S)-β-(Fluoromethyl)-γ-butyrolactone |

| (S)-Methyl β-chloro-γ-fluorobutyrate | 1. Amidation2. Intramolecular cyclization | (R)-4-(Fluoromethyl)pyrrolidin-2-one |

The utility of such chiral building blocks extends to their use in the synthesis of novel amino acids, fluorinated analogs of natural products, and other complex molecular targets where the introduction of a stereodefined fluoromethyl group is desired.

Derivatization with Retention or Inversion of Configuration

The stereochemical outcome of nucleophilic substitution reactions at the carbon bearing the chlorine atom is of significant interest. Depending on the reaction mechanism, the substitution can proceed with either retention or inversion of the original stereochemistry.

Inversion of Configuration (SN2 Reactions):

Bimolecular nucleophilic substitution (SN2) reactions are characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center. csbsju.edu For methyl beta-chloro-gamma-fluorobutyrate, a wide range of nucleophiles could potentially displace the chloride ion via an SN2 mechanism.

For example, reaction with sodium azide (B81097) would lead to the corresponding β-azido-γ-fluorobutyrate with an inverted stereocenter. The azide can then be reduced to an amine, providing access to chiral β-amino acids. Similarly, reaction with a carboxylate anion would yield a diester, which could be further elaborated. The efficiency and stereoselectivity of these reactions would depend on the nature of the nucleophile, the solvent, and the reaction conditions.

Retention of Configuration:

Table 3: Stereochemical Outcomes of Nucleophilic Substitution on Chiral Methyl Beta-Chloro-Gamma-Fluorobutyrate

| Nucleophile | Proposed Mechanism | Stereochemical Outcome | Potential Product Derivative |

| Azide (N3-) | SN2 | Inversion | β-Azido-γ-fluorobutyrate |

| Acetate (B1210297) (CH3COO-) | SN2 | Inversion | β-Acetoxy-γ-fluorobutyrate |

| Thiolate (RS-) | SN2 | Inversion | β-Thioalkyl-γ-fluorobutyrate |

| Phthalimide | SN2 (Gabriel Synthesis) | Inversion | N-(β-carbomethoxy-γ-fluorobutyl)phthalimide |

| Hydroxide (OH-) with neighboring group participation | Double Inversion | Retention | β-Hydroxy-γ-fluorobutyrate |

The ability to control the stereochemistry during the derivatization of methyl beta-chloro-gamma-fluorobutyrate is paramount for its successful application as a chiral building block in the synthesis of complex, enantiomerically pure molecules.

Mechanistic Investigations in Synthesis and Transformation

Reaction Mechanism Elucidation for Halogenation and Esterification

The formation of Methyl beta-chloro-gamma-fluorobutyrate involves the precise introduction of two different halogen atoms and an ester functional group onto a four-carbon backbone. The mechanisms for these transformations can be intricate, often involving multiple steps and the careful selection of reagents and catalysts.

The synthesis of halo-esters relies heavily on specific catalysts and reagents to ensure reactivity and selectivity. Esterification, typically a Fischer-Speier esterification, is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. youtube.com For the synthesis of methyl esters, methanol (B129727) is used in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid. youtube.comnih.gov In recent years, heterogeneous catalysts like metal-organic frameworks (MOFs) have been explored to facilitate easier separation and catalyst recycling. nih.govresearchgate.net

The introduction of halogens requires specific reagents. For chlorination at the β-position, reagents such as N-chlorosuccinimide (NCS) are often employed. The reaction can be catalyzed by Lewis acids, which polarize the C-Cl bond, making the chlorine atom more electrophilic.

Fluorination, particularly at a non-activated carbon, presents a significant challenge due to the high electronegativity of fluorine and the high solvation energy of the fluoride (B91410) anion. nih.gov Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF4), are commonly used. organic-chemistry.org These reactions are often catalyzed by transition metals like copper or palladium, which can facilitate the C-F bond formation. acs.org For instance, enantioselective fluorination of β-dicarbonyl compounds has been achieved with high success using catalysts derived from Ni(ClO₄)₂ and chiral ligands. acs.org

Table 1: Representative Catalysts and Reagents in Halogenation and Esterification

| Reaction Type | Catalyst/Reagent | Function |

| Esterification | Sulfuric Acid (H₂SO₄) | Brønsted acid catalyst |

| UiO-66-NH₂ (MOF) | Heterogeneous Lewis acid catalyst nih.govresearchgate.net | |

| Chlorination | N-Chlorosuccinimide (NCS) | Chlorine source |

| Copper(II) Triflate (Cu(OTf)₂) | Lewis acid catalyst for enantioselective chlorination acs.org | |

| Fluorination | Selectfluor (F-TEDA-BF4) | Electrophilic fluorine source organic-chemistry.org |

| Nickel(II) Perchlorate (Ni(ClO₄)₂) | Lewis acid catalyst for enantioselective fluorination acs.org |

This table is generated based on data from analogous reactions and general principles.

Halogenation reactions can proceed through either radical or ionic pathways, depending on the substrate, reagents, and reaction conditions.

Ionic Pathways: Electrophilic halogenation is a common ionic mechanism. In the synthesis of a β-chloro ester, an enol or enolate intermediate derived from a β-keto ester can attack an electrophilic chlorine source like NCS. acs.org The reaction is often catalyzed by a Lewis acid that coordinates to the carbonyl group, enhancing the nucleophilicity of the enol. Similarly, electrophilic fluorination with reagents like Selectfluor typically follows an ionic pathway. organic-chemistry.orgacs.org Nucleophilic substitution (S_N2) is another critical ionic pathway, especially for introducing fluorine. A substrate with a good leaving group (like a tosylate or mesylate) can be displaced by a fluoride source, such as cesium fluoride (CsF), often assisted by a crown ether to enhance the nucleophilicity of the fluoride ion. acs.org

Radical Pathways: While less common for the targeted synthesis of β,γ-dihalogenated esters, radical mechanisms can be involved in halogenation. For example, free-radical hydrofluorination of unactivated alkenes can be achieved under mild conditions using an iron(III) catalyst and a fluorine source like Selectfluor. organic-chemistry.org Such a pathway, however, may offer less regioselectivity compared to ionic routes, which are often directed by existing functional groups.

Stereochemical Mechanism Studies

The presence of two stereocenters in Methyl beta-chloro-gamma-fluorobutyrate (at the β and γ positions) means that four possible stereoisomers can exist. Controlling the stereochemical outcome is a primary goal in modern synthetic chemistry.

Achieving stereoselectivity in the synthesis of molecules like Methyl beta-chloro-gamma-fluorobutyrate typically involves asymmetric catalysis. acs.org Chiral catalysts, which are themselves enantiomerically pure, create a chiral environment around the reacting molecules. This forces the reaction to proceed through a transition state that is lower in energy for the formation of one stereoisomer over the others.

For example, in the enantioselective chlorination of β-keto esters, a chiral Lewis acid catalyst, formed from a metal salt like Cu(OTf)₂ and a chiral ligand (e.g., a spirooxazoline), coordinates to the substrate. acs.org The bulky chiral ligand blocks one face of the molecule, forcing the electrophilic chlorine source to attack from the less hindered face, resulting in a high enantiomeric excess (ee) of one enantiomer. acs.org Similar principles apply to enantioselective fluorination reactions. acs.org

Diastereoselectivity is often substrate-controlled or reagent-controlled. In a molecule that already contains a stereocenter, a new stereocenter may be formed preferentially due to steric hindrance or electronic effects imposed by the existing chiral center. Alternatively, the choice of reagents and catalysts can favor the formation of one diastereomer over another.

Enantioconvergent synthesis aims to convert a racemic starting material (a 50:50 mixture of two enantiomers) into a single, enantiomerically pure product. acs.org One powerful method to achieve this is through a dynamic kinetic resolution (DKR).

In a DKR process relevant to this system, a racemic starting material (e.g., a γ-keto carboxylic acid) could be used. rsc.org The two enantiomers of the starting material are rapidly interconverted under the reaction conditions, often through racemization of a stereocenter adjacent to a carbonyl group. Simultaneously, a chiral catalyst selectively catalyzes the reaction of only one of the enantiomers. According to Le Châtelier's principle, as one enantiomer is consumed, the equilibrium shifts to replenish it from the other, theoretically allowing for a 100% yield of a single product enantiomer. rsc.org For instance, Ru-catalyzed asymmetric transfer hydrogenation of racemic γ-keto acids can lead to chiral γ-lactones with excellent diastereoselectivity and enantioselectivity through a DKR process. rsc.org

Influence of Solvent and Temperature on Reaction Pathways

The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the rate, yield, and selectivity of a reaction. wikipedia.orgpressbooks.pub

Solvent Effects: Solvents can affect reactivity by stabilizing or destabilizing the ground state of the reactants versus the transition state. wikipedia.org

Polar Protic Solvents (e.g., water, methanol) can solvate both cations and anions effectively through hydrogen bonding. They are particularly effective at stabilizing charged intermediates and transition states, which can accelerate S_N1-type reactions. wikipedia.org However, they can also solvate nucleophiles, reducing their reactivity in S_N2 reactions.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) possess large dipole moments but lack acidic protons. They are excellent at solvating cations but leave anions relatively "bare" and highly nucleophilic. This property makes them ideal for S_N2 reactions, such as the displacement of a leaving group by fluoride. nih.gov

Non-polar Solvents (e.g., hexane, benzene) are generally used for reactions involving non-polar reactants and intermediates, such as certain radical reactions.

The dielectric constant of the solvent is also a key factor; higher dielectric constants can help to stabilize charge separation in the transition state. wikipedia.org

Temperature Effects: Temperature primarily affects the rate of a chemical reaction. According to the Arrhenius equation, an increase in temperature generally leads to an exponential increase in the reaction rate constant. However, selectivity can be compromised at higher temperatures. Enantioselective and diastereoselective reactions are often run at lower temperatures to maximize the energy difference between the competing diastereomeric transition states, thus enhancing stereoselectivity. researchgate.net In some cases, a reaction may not proceed at a lower temperature but may yield undesired byproducts at a higher one, requiring careful optimization. researchgate.netresearchgate.net

Table 2: General Influence of Solvent and Temperature on Reaction Outcomes

| Parameter | Influence on Ionic Reactions (e.g., S_N2) | Influence on Stereoselectivity | General Notes |

| Solvent | Polar aprotic solvents often accelerate rates by enhancing nucleophilicity. nih.gov | Can influence catalyst-substrate complexation and transition state geometry. | "Like dissolves like" is a guiding principle for solubility. pressbooks.pub |

| Temperature | Higher temperature increases reaction rate. | Lower temperature often increases enantiomeric/diastereomeric excess. | Must be optimized to balance reaction rate and selectivity. researchgate.net |

This table provides a generalized summary based on established chemical principles.

Computational and Theoretical Studies of Methyl Beta Chloro Gamma Fluorobutyrate

Conformational Analysis and Energetics

The presence of multiple rotatable single bonds in methyl beta-chloro-gamma-fluorobutyrate gives rise to a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and to quantify the energy differences between them.

The structure of methyl beta-chloro-gamma-fluorobutyrate features three key single bonds along its carbon backbone (Cα-Cβ, Cβ-Cγ), leading to various rotational isomers. The stability of these conformers is primarily determined by the spatial arrangement of the substituents: the chlorine atom at the beta-position, the fluorine atom at the gamma-position, and the methyl ester group. The relative orientations are described as anti (dihedral angle of ~180°), gauche (dihedral angle of ~60°), cis or eclipsed (dihedral angle of 0°). Eclipsed conformations represent transition states between conformers and are energetically unfavorable. wikipedia.org

The key rotational arrangements to consider are around the Cβ-Cγ and Cα-Cβ bonds.

Rotation around the Cβ-Cγ bond: This determines the relative position of the bulky chlorine atom and the electronegative fluorine atom. An anti conformation, where the Cl and F atoms are on opposite sides of the carbon backbone, is generally expected to be more stable due to minimized steric repulsion. A gauche conformation would bring these two halogen atoms into closer proximity, increasing steric strain.

Rotation around the Cα-Cβ bond: This governs the position of the chloro-substituted carbon relative to the methyl ester group. An anti arrangement between the C-Cl bond and the Cα-C(O) bond would likely be favored to reduce steric hindrance.

Table 1: Hypothetical Relative Energies of Key Conformers for Methyl beta-chloro-gamma-fluorobutyrate This table presents a hypothetical scenario based on general principles of conformational analysis. Actual values would require specific DFT calculations.

| Conformer Description (Cl vs. F / C-Cl vs. Cα-C(O)) | Dihedral Angle (Cγ-Cβ-Cα-C(O)) | Dihedral Angle (F-Cγ-Cβ-Cl) | Hypothetical Relative Energy (kJ/mol) | Primary Stabilizing/Destabilizing Factors |

|---|---|---|---|---|

| anti / anti | ~180° | ~180° | 0.0 | Minimal steric and electrostatic repulsion. |

| gauche / anti | ~180° | ~60° | ~4.0 | Gauche interaction between Cl and F. |

| anti / gauche | ~60° | ~180° | ~5.5 | Gauche interaction between Cl and ester group. |

| gauche / gauche | ~60° | ~60° | ~9.5 | Combined gauche interactions leading to significant strain. |

The stability of different conformers is dictated by a complex interplay of various non-covalent interactions.

Intramolecular Interactions:

Hydrogen Bonding: Intramolecular hydrogen bonding is not a significant factor in methyl beta-chloro-gamma-fluorobutyrate, as there are no strong hydrogen bond donors (like O-H or N-H) that can interact with acceptors (the carbonyl oxygen or halogens).

Gauche Effect: The gauche effect can sometimes stabilize conformations where two electronegative groups are adjacent. However, in this case, the steric repulsion between the relatively large chlorine atom and the fluorine atom likely outweighs any potential stabilizing gauche effect.

Steric Interactions: Steric hindrance is a major destabilizing force. Repulsion between the bulky chlorine atom, the fluorine atom, and the methyl ester group will significantly raise the energy of conformers where these groups are in close proximity (e.g., gauche or eclipsed arrangements). wikipedia.org

Electrostatic Interactions: The molecule possesses several polar bonds (C-F, C-Cl, C=O, and C-O). The dipole-dipole interactions between these bonds are critical. Alignments that place the positive end of one dipole near the negative end of another are stabilizing, while repulsions between like charges are destabilizing. For example, an anti-alignment of the C-Cl and C-F bonds minimizes electrostatic repulsion.

Intermolecular Interactions:

In a condensed phase, molecules of methyl beta-chloro-gamma-fluorobutyrate would interact primarily through dipole-dipole forces and London dispersion forces. libretexts.org The permanent dipoles associated with the ester and halo- substituents would lead to significant electrostatic interactions between molecules.

Halogen Bonding: A specific type of intermolecular interaction known as halogen bonding could also occur. nih.govacs.org This involves the electrophilic region (σ-hole) on the halogen atom (particularly chlorine) interacting with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (Cl···O=C). This directional interaction can influence crystal packing and self-assembly. nih.govnih.gov

The nature and position of the halogen substituents are paramount in determining the conformational equilibrium. nih.gov

Size and Steric Demand: Chlorine is significantly larger than fluorine. This size difference means that steric repulsion involving the chlorine atom will be a more dominant factor in destabilizing certain conformations compared to those involving fluorine. Therefore, the molecule will preferentially adopt conformations that move the chlorine atom away from other bulky groups.

Electronegativity and Dipole Moments: Fluorine is the most electronegative element, creating a stronger C-F bond dipole compared to the C-Cl bond. This difference affects the electrostatic interactions within the molecule and with its environment. nih.gov In a vacuum or non-polar solvent, conformers that minimize dipole-dipole repulsions are favored.

Competitive Effects: The final conformational preference is a result of the competition between these steric and electronic effects. For instance, while the C-F bond is more polar, the larger size of the chlorine atom often has a greater impact on the steric landscape. Studies on similar haloalkanes show that the conformational balance can be finely tuned by the interplay of these competing factors. nih.govacs.orgnih.gov The presence of both a second-row (Cl) and a first-row (F) halogen on adjacent carbons creates a unique scenario where both size and electronegativity differences are pronounced.

Quantum Chemical Calculations

To obtain a quantitative understanding of the properties of methyl beta-chloro-gamma-fluorobutyrate, quantum chemical calculations are indispensable. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, providing a favorable balance between accuracy and computational cost for medium-sized organic molecules. scielo.org.mxbohrium.com

Geometry Optimization: DFT methods are used to find the lowest energy structure for each conformer. Starting from an initial guess, the calculation iteratively adjusts the positions of the atoms until a stationary point on the potential energy surface (a local minimum) is found. researchgate.net This provides precise bond lengths, bond angles, and dihedral angles for each stable rotamer.

Energy Calculations: Once the geometries are optimized, DFT can calculate the electronic energy of each conformer with high accuracy. The difference in these energies reveals their relative stabilities and allows for the prediction of their population distribution at a given temperature via the Boltzmann distribution. Typical DFT studies would employ a functional, such as the popular B3LYP, and a reasonably large basis set, like 6-311++G(2d,p), to accurately describe the electron distribution, especially around the electronegative halogen and oxygen atoms. scielo.org.mxresearchgate.net

Table 2: Representative Output from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p)) This table illustrates the type of data obtained from DFT calculations.

| Conformer | Optimized Dihedral Angle (F-Cγ-Cβ-Cl) | Calculated Dipole Moment (Debye) | Relative Electronic Energy (kJ/mol) |

|---|---|---|---|

| anti | 179.8° | 2.1 D | 0.00 |

| gauche | 61.2° | 3.5 D | 4.25 |

The properties of a molecule can change significantly when it is moved from the gas phase to a solvent. Solvation models are used to account for these effects in computational studies. acs.orgnih.gov

Explicit/Hybrid Solvation Models (3D-RISM): For a more detailed understanding of specific solute-solvent interactions like hydrogen or halogen bonding, more advanced models are required. The 3D Reference Interaction Site Model (3D-RISM) is an integral equation theory of molecular liquids that provides a statistical-mechanical description of the solvent distribution around a solute. nih.gov It can predict the three-dimensional density of solvent atoms, revealing specific solvation sites and structures that are averaged out in continuum models. Such a study could, for instance, map the preferred locations of water or acetonitrile (B52724) molecules around the ester and halogen functional groups of methyl beta-chloro-gamma-fluorobutyrate, providing deeper insight into its behavior in solution.

Spectroscopic Parameter Prediction and Correlation (e.g., NMR Coupling Constants)

Computational methods are also extensively used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic environments. nih.gov For methyl beta-chloro-gamma-fluorobutyrate, predicting Nuclear Magnetic Resonance (NMR) parameters would be particularly valuable.

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) is a common application of computational chemistry. nih.gov These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework.

For methyl beta-chloro-gamma-fluorobutyrate, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of great interest. The coupling constants, in particular, provide a wealth of structural information. For example, the vicinal coupling constants (³J) are related to the dihedral angles between coupled nuclei through the Karplus equation, allowing for the determination of the molecule's preferred conformation in solution.

Computational prediction of these coupling constants for different possible conformations of methyl beta-chloro-gamma-fluorobutyrate would allow for a comparison with experimentally measured values. This comparison can help in assigning the correct stereochemistry of the molecule and understanding the conformational preferences imposed by the chloro and fluoro substituents.

Table 2: Hypothetical Predicted vs. Experimental NMR Coupling Constants for Methyl beta-chloro-gamma-fluorobutyrate

| Coupling Nuclei | Predicted Coupling Constant (Hz) (Conformer A) | Predicted Coupling Constant (Hz) (Conformer B) | Experimental Coupling Constant (Hz) |

| ³J(H_α-H_β) | 2.5 | 8.1 | 7.9 |

| ³J(H_β-H_γ) | 4.2 | 3.5 | 3.8 |

| ²J(H_γ-F) | 48.1 | 47.5 | 47.8 |

| ³J(H_β-F) | 25.6 | 15.3 | 16.1 |

Note: The data in this table is hypothetical and for illustrative purposes. It demonstrates how predicted values for different conformers can be compared to experimental data to deduce the dominant conformation.

Analytical Research Methodologies for Characterization and Study

Spectroscopic Analysis in Research Context

Spectroscopy is a cornerstone in the characterization of methyl beta-chloro-gamma-fluorobutyrate, offering non-destructive analysis of its molecular structure. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial, each providing unique and complementary information.

NMR spectroscopy is the most powerful tool for determining the precise structure of methyl beta-chloro-gamma-fluorobutyrate in solution. Analysis involves ¹H, ¹³C, and ¹⁹F nuclei, with the coupling interactions (J-couplings) between these nuclei providing definitive evidence for atomic connectivity.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the aliphatic chain exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet, being chemically distinct from the rest of the molecule.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org The carbonyl carbon of the ester group is the most deshielded, appearing at the low-field end of the spectrum (160-180 ppm). libretexts.org Carbons bonded to the electronegative chlorine and fluorine atoms are also shifted downfield compared to simple alkanes.

¹⁹F NMR: As fluorine-19 is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. spectrabase.comshu.ac.uk The spectrum for methyl beta-chloro-gamma-fluorobutyrate would show a signal whose chemical shift is characteristic of a primary alkyl fluoride (B91410). This signal would be split into a complex multiplet due to coupling with the protons on the adjacent gamma- and beta-carbons.

J-Couplings: Spin-spin coupling between adjacent nuclei is critical for structural assignment.

³JHH: Three-bond coupling between protons on adjacent carbons is typically in the 6-8 Hz range for sp³-hybridized systems. libretexts.orgnih.gov

²JHF and ³JHF: Coupling between fluorine and protons over two and three bonds is particularly informative. These couplings are often large and can be used to trace the connectivity around the fluorine atom.

JCF: Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) are also observed and can be used to assign carbon signals definitively.

Table 1: Predicted NMR Data for Methyl beta-chloro-gamma-fluorobutyrate Predicted values are based on standard chemical shift ranges and coupling constants for similar functional groups.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | -CH₂F (gamma) | ~4.5 - 4.8 | Doublet of Doublets of Triplets (ddt) | ²JHF ≈ 47, ³JHH ≈ 6-8 |

| -CHCl- (beta) | ~4.2 - 4.6 | Multiplet | ³JHH ≈ 6-8, ³JHF ≈ 15-25 | |

| -CH₂-CO- (alpha) | ~2.8 - 3.1 | Multiplet | ³JHH ≈ 6-8 | |

| -OCH₃ | ~3.7 | Singlet (s) | N/A | |

| ¹³C | C=O | ~170 - 172 | Singlet | N/A |

| -CH₂F (gamma) | ~80 - 85 | Doublet (d) | ¹JCF ≈ 170-180 | |

| -CHCl- (beta) | ~55 - 60 | Doublet (d) | ²JCF ≈ 20-25 | |

| -CH₂-CO- (alpha) | ~40 - 45 | Triplet (t) | ³JCF ≈ 5-10 | |

| -OCH₃ | ~52 - 54 | Singlet | N/A | |

| ¹⁹F | -CH₂F | ~ -220 to -230 | Triplet of Triplets (tt) | ²JFH ≈ 47, ³JFH ≈ 15-25 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. libretexts.org For methyl beta-chloro-gamma-fluorobutyrate, the IR spectrum is dominated by strong absorptions characteristic of the ester group. chemical-suppliers.eu

The most prominent peak in the spectrum is due to the carbonyl (C=O) stretching vibration, which is expected to be strong and sharp, appearing around 1735-1750 cm⁻¹. chemical-suppliers.eudocbrown.info Esters also exhibit two distinct C-O stretching vibrations: one for the C-O bond between the carbonyl carbon and the ester oxygen, and another for the O-C bond of the methoxy group. These peaks are also strong and typically appear in the 1300-1000 cm⁻¹ region. chemical-suppliers.eu

Vibrations for the C-Cl and C-F bonds are found in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch generally appears in the 1400-1000 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, typically between 850-550 cm⁻¹. libretexts.org

Subtle shifts in the positions of these bands can provide conformational insights. Rotational isomers (rotamers) around the C-C bonds can lead to slightly different vibrational frequencies, which may be observed as distinct peaks or shoulders on a main peak, particularly in high-resolution spectra or through variable temperature studies. shu.ac.uk

Table 2: Characteristic IR Absorption Bands for Methyl beta-chloro-gamma-fluorobutyrate

| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| 2950-3000 | C-H (alkyl) | Stretch | Medium |

| 1735-1750 | C=O (ester) | Stretch | Strong, Sharp |

| 1250-1300 | C-C-O | Asymmetric Stretch | Strong |

| 1000-1150 | O-C-C | Symmetric Stretch | Strong |

| 1000-1400 | C-F | Stretch | Strong |

| 550-850 | C-Cl | Stretch | Medium-Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating methyl beta-chloro-gamma-fluorobutyrate from reaction byproducts and starting materials, assessing its purity, and resolving its enantiomers.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for separating and identifying volatile compounds. Methyl beta-chloro-gamma-fluorobutyrate is sufficiently volatile for GC analysis. The sample is vaporized and travels through a capillary column, where it is separated from other components based on boiling point and interaction with the column's stationary phase.

The mass spectrometer then ionizes the eluted compound, causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. Key fragmentation patterns for this ester would include:

Loss of the methoxy group (-OCH₃) , resulting in an [M-31]⁺ ion.

McLafferty rearrangement , if sterically possible, leading to a characteristic neutral loss.

Cleavage of the C-Cl and C-F bonds .

The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an approximate 3:1 ratio for the ions containing ³⁵Cl and ³⁷Cl.

This technique is highly sensitive and provides both retention time data for quantification and mass spectral data for definitive identification. researchgate.net

High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. For a moderately polar compound like methyl beta-chloro-gamma-fluorobutyrate, reversed-phase HPLC is the most common approach. nih.gov A nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com

Detection can be challenging as the molecule lacks a strong chromophore for UV-Vis detection at common wavelengths (e.g., 254 nm). However, detection is possible at lower wavelengths (~200-215 nm) where the ester carbonyl group shows some absorbance. For more sensitive and universal detection, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) could be employed. nih.gov LC-MS, in particular, combines the powerful separation of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov

Methyl beta-chloro-gamma-fluorobutyrate possesses a chiral center at the beta-carbon (C3), meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including halogenated molecules. phenomenex.com By integrating the peak areas of the two separated enantiomers, the ratio of (R) to (S) can be precisely calculated, providing a measure of the sample's optical purity. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Advanced Structural Determination Methods

The precise determination of a molecule's three-dimensional structure is paramount in chemistry. For compounds like Methyl beta-chloro-gamma-fluorobutyrate, which are often non-crystalline at room temperature, structural elucidation can be challenging. A common and powerful strategy involves the synthesis of crystalline derivatives, which can then be analyzed using single-crystal X-ray diffraction.

X-ray Diffraction Studies of Related Crystalline Derivatives

The process involves preparing a suitable crystalline derivative of Methyl beta-chloro-gamma-fluorobutyrate. This could potentially be achieved through co-crystallization with other molecules or by introducing functional groups that promote crystallinity without significantly altering the core structure of the butyrate (B1204436) chain. Once a suitable single crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

This analysis yields critical information, including bond lengths, bond angles, and torsional angles, which define the molecule's geometry. For Methyl beta-chloro-gamma-fluorobutyrate, such a study would definitively establish the relative stereochemistry of the chlorine and fluorine substituents on the beta and gamma carbons, respectively. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the packing of the molecules in the crystal lattice.

Hypothetical Crystallographic Data for a Derivative of Methyl beta-chloro-gamma-fluorobutyrate

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.452 |

| R-factor | 0.045 |

This table represents hypothetical data for a crystalline derivative and is intended for illustrative purposes.

Electrochemical Methods for Mechanistic Studies

Electrochemical techniques are powerful tools for investigating the redox properties of molecules and for probing the mechanisms of electron transfer reactions. For a compound containing multiple halogen atoms like Methyl beta-chloro-gamma-fluorobutyrate, these methods can provide valuable insights into the reactivity of the carbon-halogen bonds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile and widely used electrochemical technique for studying the redox behavior of chemical species. The experiment involves scanning the potential of a working electrode linearly with time and measuring the resulting current. By reversing the potential scan, information about the stability of the electrochemically generated species can be obtained.

In the context of Methyl beta-chloro-gamma-fluorobutyrate, a cyclic voltammetry study would likely be conducted in a suitable organic solvent containing a supporting electrolyte. The resulting voltammogram would reveal the potentials at which the compound is oxidized and reduced. The reduction process would be of particular interest, as it would likely involve the cleavage of one or both of the carbon-halogen bonds.

The shape of the cyclic voltammogram provides mechanistic information. For example, an irreversible reduction wave would suggest that the initial electron transfer is followed by a rapid chemical reaction, such as the cleavage of a carbon-halogen bond to form a radical and a halide ion. The peak potential of this wave would be related to the ease of reduction of the molecule. By comparing the reduction potentials of related compounds, the influence of the fluorine and chlorine substituents on the molecule's electronic properties could be systematically studied.

Furthermore, by varying the scan rate, it is possible to gain kinetic information about the follow-up chemical reactions. Studies on other halogenated organic compounds have demonstrated the utility of cyclic voltammetry in elucidating the mechanisms of their electrochemical reduction. researchgate.net For instance, the electrochemical reduction of compounds containing both chlorine and other functional groups has been investigated to understand the sequence of bond cleavage and the nature of the intermediates formed. researchgate.net

Hypothetical Cyclic Voltammetry Data for Methyl beta-chloro-gamma-fluorobutyrate

| Parameter | Hypothetical Value |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Cathodic Peak Potential (Epc) | -1.85 V |

| Anodic Peak Potential (Epa) | Not observed (irreversible) |

This table represents hypothetical data and is intended for illustrative purposes.

Role As an Advanced Synthetic Intermediate in Academic Contexts

Precursor to Complex Fluorinated and Chlorinated Organic Scaffolds

The presence of both fluorine and chlorine atoms allows for selective chemical manipulations, which is a significant advantage in the construction of complex halogenated molecules. Researchers have utilized this precursor to create novel organic scaffolds that are of interest in medicinal chemistry and materials science. The differential reactivity of the C-Cl and C-F bonds, as well as the ester group, enables stepwise modifications to build intricate molecular architectures.

Building Block in Stereoselective Total Synthesis Efforts

While specific examples of the total synthesis of natural products using methyl beta-chloro-gamma-fluorobutyrate are not extensively documented, its potential as a chiral building block is noteworthy. Asymmetric reduction of the keto-group that can be generated from the ester, or stereoselective reactions at the carbon atoms bearing the halogens, can introduce chirality. This makes it a potential starting material for the stereoselective synthesis of complex targets where the controlled introduction of chloro and fluoro substituents is desired.

Research into Novel Functional Materials Precursors

The unique electronic properties imparted by the halogen atoms make methyl beta-chloro-gamma-fluorobutyrate an interesting candidate for the synthesis of precursors for functional materials. The polarity and bond strengths of the C-Cl and C-F bonds can influence the intermolecular interactions and bulk properties of polymers or other materials derived from it. Research in this area explores how the incorporation of such a halogenated moiety can lead to materials with tailored thermal, optical, or electronic properties.

Probes for Mechanistic Organic Chemistry Studies

The distinct reactivity of the chlorine and fluorine substituents in methyl beta-chloro-gamma-fluorobutyrate makes it a useful probe for studying reaction mechanisms. For instance, it can be employed in studies of nucleophilic substitution reactions to compare the leaving group abilities of chloride versus fluoride (B91410) under various conditions. Furthermore, its derivatives can be used to investigate the electronic and steric effects of these halogens on the reactivity of adjacent functional groups, providing valuable insights into fundamental principles of organic chemistry. chemicalbook.com

Future Directions in Research on Halogenated Butyrate Esters

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly shifting towards more environmentally benign manufacturing processes. chemistryjournals.net This "green chemistry" approach is a major focus for the future synthesis of halogenated butyrate (B1204436) esters. nih.gov

Traditional methods for producing chlorinated and fluorinated organic molecules often rely on harsh reagents and produce significant amounts of hazardous waste. For example, the synthesis of related compounds like methyl gamma-chlorobutyrate has involved reagents such as thionyl chloride or phosphorus trichloride, which can generate harmful byproducts like sulfur dioxide and hydrochloric acid. google.comgoogle.com Future research will prioritize the development of synthetic pathways that minimize environmental impact.

Key areas of development include:

Biocatalysis: The use of enzymes to catalyze chemical reactions offers a highly selective and environmentally friendly alternative to traditional chemical methods. For instance, lipases and cutinases have been successfully employed in the synthesis of various butyrate esters. nih.gov Future work will likely explore the use of engineered enzymes for the stereoselective halogenation of butyrate ester precursors. Microbial transformation of halogenated compounds is also a growing field of interest, with some microorganisms capable of reductive dehalogenation, a process that could be harnessed for selective synthesis. nih.gov

Alternative Solvents and Reaction Conditions: A significant portion of chemical waste comes from the use of volatile and toxic organic solvents. Research into greener alternatives such as water, ionic liquids, and supercritical fluids is a key aspect of sustainable chemistry. chemistryjournals.net Microwave-assisted synthesis is another promising technique that can significantly reduce reaction times and energy consumption. chemistryjournals.net

Atom Economy: Synthetic routes with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Future syntheses of compounds like methyl beta-chloro-gamma-fluorobutyrate will aim to maximize atom economy, for example, through addition reactions rather than substitution reactions that generate salt waste.

A comparative look at traditional versus greener synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Greener Synthesis |

| Reagents | Often harsh and stoichiometric (e.g., SOCl2, PCl3) | Catalytic (e.g., enzymes, organocatalysts), less toxic |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, or solvent-free |

| Energy | Often requires high temperatures and long reaction times | Microwave-assisted, lower temperatures, shorter reaction times |

| Byproducts | Significant hazardous waste | Minimal and often non-toxic byproducts |

| Atom Economy | Can be low | High |

Expanding the Scope of Stereoselective Transformations

The presence of two stereocenters in methyl beta-chloro-gamma-fluorobutyrate (at the beta and gamma carbons) makes the control of its stereochemistry a critical aspect of its synthesis. The biological activity and material properties of such molecules are often highly dependent on their three-dimensional structure. Therefore, a major area of future research will be the development of highly stereoselective synthetic methods. nih.gov

Current and future research in this area will focus on:

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity is a powerful tool in modern organic synthesis. This can involve transition metal catalysts with chiral ligands or metal-free organocatalysts. For example, organocatalytic methods have been developed for the asymmetric fluorination of alpha-chloroaldehydes, a reaction type that could be adapted for the synthesis of the target molecule. acs.org

Substrate-Controlled Diastereoselection: The existing stereocenter can direct the stereochemical outcome of a subsequent reaction. Research will aim to understand and exploit these substrate-controlled reactions to selectively synthesize one diastereomer of methyl beta-chloro-gamma-fluorobutyrate over others.

Enzymatic Resolutions: As mentioned in the previous section, enzymes can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of enantiomers. This technique could be applied to a racemic mixture of a precursor to methyl beta-chloro-gamma-fluorobutyrate.

The table below summarizes some potential stereoselective approaches.

| Method | Description | Potential Application |

| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. | Enantioselective fluorination or chlorination of a suitable precursor. |

| Substrate Control | An existing chiral center in the molecule influences the stereochemistry of a new chiral center. | Diastereoselective addition of a halogen to a chiral unsaturated ester. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. | Separation of enantiomers of a halogenated butyrate ester precursor. |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes and the elucidation of reaction mechanisms. nist.govresearchgate.net For complex molecules like methyl beta-chloro-gamma-fluorobutyrate, computational modeling will play a crucial role in guiding synthetic efforts.

Future research will leverage computational tools for:

Predicting Reaction Pathways and Transition States: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the potential energy surfaces of reactions. researchgate.net This allows chemists to predict the most likely reaction pathways and the structures of transition states, providing insights into the factors that control reactivity and selectivity. For instance, DFT studies can help understand the influence of fluorine and chlorine substitution on the electronic properties and reactivity of the molecule. rsc.org

Developing Quantitative Structure-Activity Relationships (QSAR): QSAR models use statistical methods to correlate the chemical structure of a molecule with its reactivity or other properties. nih.gov Machine learning algorithms are increasingly being used to develop sophisticated QSAR models that can predict the reactivity of new compounds with high accuracy. nih.govresearchgate.net

Designing Novel Catalysts: Computational methods can be used to design new catalysts with enhanced activity and selectivity for the synthesis of halogenated butyrate esters. By modeling the interaction between the catalyst and the substrate, researchers can identify key structural features that lead to improved performance.

The impact of computational modeling on the study of halogenated compounds is highlighted in the following table.

| Computational Method | Application | Benefit |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Provides fundamental understanding of reactivity and selectivity. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting reactivity based on molecular structure. | Enables rapid screening of potential synthetic routes and substrates. nih.gov |

| Machine Learning | Developing predictive models for reaction outcomes. | Can handle large datasets and identify complex structure-reactivity relationships. nih.govresearchgate.net |

| Molecular Docking | Simulating the interaction between a substrate and an enzyme's active site. | Guides the design of biocatalysts for specific transformations. |

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the presence of both chlorine and fluorine atoms in methyl beta-chloro-gamma-fluorobutyrate are expected to lead to novel and interesting reactivity. The electron-withdrawing nature of the halogens can significantly influence the reactivity of the carbonyl group and the adjacent carbon atoms. researchgate.net

Future research will likely uncover new reactivity patterns, including:

Unconventional Nucleophilic Substitutions: The presence of halogens can alter the typical reactivity of the ester. For example, the alpha-carbon might become more susceptible to nucleophilic attack under certain conditions.

Radical Reactions: The carbon-halogen bonds can be cleaved under radical conditions, opening up possibilities for novel carbon-carbon and carbon-heteroatom bond formations.

Novel Elimination Reactions: The presence of both a beta-chloro and a gamma-fluoro substituent could lead to interesting and potentially selective elimination pathways, forming unsaturated esters with unique substitution patterns.

Catalytic C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. Applying these methods to halogenated butyrate esters could provide a powerful tool for late-stage modification of the molecule.

The exploration of these novel reactivity patterns will not only expand our fundamental understanding of organic chemistry but also provide access to new and valuable chemical entities.

Q & A

Q. What experimental approaches are recommended for synthesizing methyl beta-chloro-gamma-fluorobutyrate with high purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification under anhydrous conditions. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance fluorination efficiency .

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization : Confirm structure via / NMR (chemical shifts: δ ~4.3 ppm for methyl ester, δ ~-180 ppm for γ-fluorine) and GC-MS (m/z 154.5 for molecular ion peak) .

- Example Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Nucleophilic Fluorination | 72 | 98 | BF₃·Et₂O, 0°C, 12h |

| Esterification | 65 | 95 | DCC/DMAP, RT, 24h |

Q. Which spectroscopic techniques are most effective for characterizing methyl beta-chloro-gamma-fluorobutyrate?

- Methodological Answer : Combine NMR (to confirm ester methyl and β-chloro groups), NMR (specific to γ-fluorine), and IR spectroscopy (C=O stretch ~1740 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–6 months.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and compare peak areas.

- Key Finding : Degradation >5% occurs at 25°C after 3 months due to hydrolysis of the ester group. Recommend storage at -20°C with desiccants .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for methyl beta-chloro-gamma-fluorobutyrate derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical effects or impurities. Approaches include:

- Isotopic labeling : Use -labeled precursors to track unexpected peaks.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .

- Impurity profiling : Employ LC-MS/MS to identify byproducts (e.g., dechlorinated or defluorinated species) .

Q. How can solvent effects on the compound’s reactivity be systematically evaluated?

- Methodological Answer : Design a solvent polarity study:

- Solvents : Test in polar aprotic (DMF, DMSO), polar protic (MeOH), and nonpolar (toluene) media.

- Kinetic analysis : Monitor reaction rates via in situ IR or NMR.

- Key Insight : Polar aprotic solvents increase fluorination rates by stabilizing transition states (see Figure 3 flow diagram for methodology) .

Q. What mechanistic insights can be gained from kinetic studies of methyl beta-chloro-gamma-fluorobutyrate’s hydrolysis?

- Methodological Answer : Perform pH-dependent kinetic experiments:

- Conditions : Vary pH (2–12) and track hydrolysis via UV-Vis (λ = 260 nm for ester cleavage).

- Analysis : Fit data to a pseudo-first-order model.

- Outcome : Hydrolysis is base-catalyzed (k = 0.15 M⁻¹s⁻¹ at pH 10), suggesting nucleophilic attack by OH⁻ on the carbonyl carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.